Ro 31-9790 is a synthetic compound recognized primarily as an inhibitor of metalloproteinases, specifically targeting matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of extracellular matrix components, which is significant in various physiological and pathological processes, including tissue remodeling and inflammation. The compound is particularly valuable in biomedical research for studying conditions such as arthritis, cancer, and cardiovascular diseases due to its ability to modulate MMP activity .
Ro 31-9790 was developed by Roche and is classified as a hydroxamate-based inhibitor. It belongs to a broader category of metalloproteinase inhibitors that are essential in regulating the activity of MMPs, which are zinc-dependent endopeptidases responsible for the breakdown of extracellular matrix proteins .
The synthesis of Ro 31-9790 involves a series of chemical reactions that typically include the formation of hydroxamate groups, which are critical for MMP inhibition. While the exact synthetic route is proprietary and not fully disclosed, it generally follows these steps:
The precise conditions such as temperature, pressure, and reaction times are tailored to optimize yield and purity .
Ro 31-9790 has the following molecular characteristics:
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of hydroxamic acid is particularly important for its interaction with metalloproteinases .
Ro 31-9790 participates in various chemical reactions that can modify its activity:
The ability to undergo these reactions allows for potential modifications that can enhance therapeutic applications or reduce side effects .
Ro 31-9790 inhibits metalloproteinases by binding to the active site of these enzymes through its hydroxamate group. This binding prevents substrate access, thereby inhibiting the enzymatic activity crucial for extracellular matrix degradation. The inhibition of MMPs leads to reduced tissue remodeling and inflammation, making Ro 31-9790 a valuable tool in studying diseases characterized by excessive MMP activity.
Experimental data indicate that Ro 31-9790 effectively inhibits several MMPs involved in pathological processes such as arthritis and cancer metastasis .
Ro 31-9790 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
Ro 31-9790 is utilized extensively in scientific research due to its role as an MMP inhibitor. Some key applications include:
Ro 31-9790 possesses the molecular formula C₁₅H₂₉N₃O₄ and a molecular weight of 315.41 g/mol [5] [9]. The compound features a stereochemically defined structure with multiple chiral centers, evidenced by the stereochemical descriptors in its IUPAC name: (2R)-N1-[(2S)-3,3-Dimethyl-1-(methylamino)-1-oxo-2-butanyl]-N4-hydroxy-2-isobutylsuccinamide [5]. Key structural elements include:
Table 1: Structural Characteristics of Ro 31-9790
Property | Value |
---|---|
CAS Number | 145337-55-9 |
Molecular Formula | C₁₅H₂₉N₃O₄ |
Molecular Weight | 315.41 g/mol |
Stereochemistry | (2R) and (2S) configurations |
Key Functional Groups | Hydroxamate, amide, carboxyl |
Ro 31-9790 belongs to the hydroxamate-based inhibitor class, characterized by its potent zinc-chelating capability [1] [8]. The hydroxamate group (-CONHOH) forms critical coordination bonds with the catalytic zinc ion present in the active site of metalloproteinases, enabling competitive inhibition. This compound exhibits broad-spectrum activity against zinc-dependent enzymes, particularly matrix metalloproteinases (MMPs) and sheddases involved in ectodomain cleavage of cell surface receptors [8]. Its classification distinguishes it from other metalloproteinase inhibitor types (e.g., carboxylic acid-based or thiol-based inhibitors) through its superior zinc-binding affinity and distinctive pharmacokinetic properties observed in experimental models.
Ro 31-9790 was developed by Roche Pharmaceuticals through their Pharma Research and Early Development (pRED) division [7]. This research-focused entity spans multiple global R&D sites and concentrates on translating fundamental scientific discoveries into therapeutic strategies across seven major disease areas. The compound designation "Ro" follows Roche's traditional naming convention for experimental compounds, with the number 31-9790 reflecting its specific identification within their research compound library. Roche's research infrastructure provided the necessary chemical biology expertise and high-throughput screening capabilities required for the compound's identification and optimization.
Preclinical development of Ro 31-9790 featured several significant milestones:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9